molecular formula C22H22FN3O4S B2976379 3,4-diethoxy-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 958711-29-0

3,4-diethoxy-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2976379
CAS No.: 958711-29-0
M. Wt: 443.49
InChI Key: IXVOPFSFQYDJLY-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a substituted benzamide. The 4-fluorophenyl substituent at position 2 of the pyrazole ring enhances electronic and steric properties, while the 3,4-diethoxybenzamide group introduces hydrophobicity and hydrogen-bonding capabilities. Though direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., ) suggest applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3,4-diethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4S/c1-3-29-19-10-5-14(11-20(19)30-4-2)22(27)24-21-17-12-31(28)13-18(17)25-26(21)16-8-6-15(23)7-9-16/h5-11H,3-4,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVOPFSFQYDJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents. The scalability of the process is crucial for industrial applications, and efforts are made to ensure that the production methods are sustainable and economically viable .

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

3,4-diethoxy-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Adamantane Derivative () : The bulky adamantane group increases molecular weight (413.51 vs. ~385–390 for others) and may hinder solubility but improve target affinity through hydrophobic interactions.
  • Its lower molecular weight (385.4) suggests better pharmacokinetic profiles.

Crystallographic and Conformational Insights

  • The fused thienopyrazole ring in analogs (e.g., ) adopts near-planar conformations, with dihedral angles between the pyrazole and substituents (e.g., 87.21° and 35.46° for pyrrolo[3,4-c]pyrazole derivatives) influencing molecular packing and intermolecular interactions .
  • Hydrogen-bonding patterns (N–H···O, C–H···O) observed in analogs () suggest similar stabilizing interactions for the target compound, critical for crystal engineering or ligand-receptor binding.

Physicochemical and Pharmacological Implications

  • Lipophilicity : Halogenated derivatives (e.g., 4-bromo in ) exhibit increased lipophilicity, favoring blood-brain barrier penetration. The target’s diethoxy groups may balance hydrophobicity and solubility.
  • Melting Points : Adamantane derivatives () likely have higher melting points due to rigidity, whereas flexible chains (e.g., 4-phenylbutanamide in ) may lower thermal stability.
  • Synthetic Accessibility : Analogs like the furan-2-carboxamide () demonstrate the feasibility of incorporating diverse substituents via amide coupling, a likely route for the target compound.

Research Findings and Methodological Considerations

  • Structural Characterization: X-ray crystallography using SHELX software () is standard for determining thienopyrazole derivatives’ geometries. The target compound’s diethoxy groups may necessitate twinned-data refinement techniques, as seen in SHELXL applications .
  • Contradictions and Limitations: Analogs with pyrrolo[3,4-c]pyrazole cores () exhibit distinct conformational behaviors compared to thienopyrazoles, highlighting the need for target-specific studies.

Biological Activity

The compound 3,4-diethoxy-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is a thieno[3,4-c]pyrazole derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure: Thieno[3,4-c]pyrazole
  • Substituents: Diethoxy and 4-fluorophenyl groups
  • Functional Group: Benzamide

This complex structure is indicative of its potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may exhibit:

  • Antioxidant Activity: Compounds similar in structure have shown significant antioxidant properties, likely due to their ability to scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, which can affect various physiological processes.
  • Anticancer Effects: Preliminary studies suggest that derivatives of thieno[3,4-c]pyrazole can induce apoptosis in cancer cells, particularly through the activation of apoptotic signaling pathways.

Case Studies and Research Findings

  • Antioxidant Activity:
    A study demonstrated that thieno[3,4-c]pyrazole derivatives exhibit strong antioxidant effects when tested using various assays. The compound's ability to reduce oxidative stress markers was significant, indicating its potential use in preventing oxidative damage in cells .
  • Enzyme Inhibition:
    Research has shown that similar compounds can inhibit enzymes such as cholinesterases and glucosidases. These effects are crucial for developing treatments for conditions like diabetes and neurodegenerative diseases .
  • Anticancer Activity:
    In vitro studies have revealed that thieno[3,4-c]pyrazole derivatives can effectively induce apoptosis in pancreatic cancer cell lines (PANC-1). The mechanism involves the activation of caspase pathways leading to programmed cell death .

Comparative Analysis

Compound TypeBiological ActivityReference
Thieno[3,4-c]pyrazole DerivativesAntioxidant, Anticancer
Oxadiazole CompoundsAntioxidant, Enzyme Inhibition
Thienopyrimidine DerivativesLHRH Antagonism

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